molecular formula C7H4Cl2O4S B589225 4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 CAS No. 1329836-24-9

4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6

Katalognummer: B589225
CAS-Nummer: 1329836-24-9
Molekulargewicht: 261.019
InChI-Schlüssel: LYBQQYNSZYSUMT-IDEBNGHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 is a chemical compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and chlorosulfonyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with sulfonyl chloride reagents under specific conditions. For example, p-toluenesulfonyl chloride can be reacted with benzoic acid in the presence of acetic anhydride and chromium (VI) oxide to yield this compound . Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to other functional groups.

    Substitution: The chlorine and chlorosulfonyl groups can be substituted with other groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like chromium (VI) oxide, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 involves its reactivity with various molecular targets. The chlorosulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The molecular pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 involves the chlorination and sulfonylation of 4-chlorobenzoic acid followed by isotopic labeling with 13C6.", "Starting Materials": [ "4-chlorobenzoic acid", "chlorine gas", "sulfur dioxide", "sulfur trioxide", "sodium hydroxide", "13C6-labeled carbon dioxide" ], "Reaction": [ "Chlorination of 4-chlorobenzoic acid with chlorine gas in the presence of a catalyst to yield 4-chloro-3-chlorobenzoic acid", "Sulfonylation of 4-chloro-3-chlorobenzoic acid with sulfur dioxide and sulfur trioxide in the presence of a catalyst to yield 4-chloro-3-(chlorosulfonyl)benzoic acid", "Isotopic labeling of 4-chloro-3-(chlorosulfonyl)benzoic acid with 13C6-labeled carbon dioxide in the presence of a base to yield 4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6" ] }

CAS-Nummer

1329836-24-9

Molekularformel

C7H4Cl2O4S

Molekulargewicht

261.019

IUPAC-Name

4-chloro-3-chlorosulfonylbenzoic acid

InChI

InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI-Schlüssel

LYBQQYNSZYSUMT-IDEBNGHGSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl

Synonyme

3-(Chlorosulfonyl)-4-chlorobenzoic Acid-13C6;  3-Carboxy-6-chlorobenzenesulfonyl Chloride-13C6; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.